N-{3-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{3-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a phenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps:
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Formation of the Furan-2-ylmethyl Carbamoyl Intermediate
Starting Materials: Furan-2-carboxylic acid and methylamine.
Reaction Conditions: The carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride reacts with methylamine to form the furan-2-ylmethyl carbamoyl intermediate.
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Coupling with 3-Aminophenyl
Starting Materials: The furan-2-ylmethyl carbamoyl intermediate and 3-aminophenyl.
Reaction Conditions: The intermediate is coupled with 3-aminophenyl using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
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Formation of the Final Compound
Starting Materials: The coupled product and 4-phenylpiperazine.
Reaction Conditions: The final step involves the reaction of the coupled product with 4-phenylpiperazine in the presence of a suitable solvent like dichloromethane (DCM) and a catalyst such as 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction can convert the carbamoyl group to an amine.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar aprotic solvents like dimethylformamide (DMF).
Products: Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-{3-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions.
Medicine
In medicine, this compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The furan ring and phenyl groups can participate in π-π stacking interactions, while the carbamoyl and piperazine groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
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N-{3-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methylpiperazine-1-carboxamide
- Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
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N-{3-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-ethylpiperazine-1-carboxamide
- Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.
Uniqueness
N-{3-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is unique due to the presence of both a furan ring and a phenyl group on the piperazine ring. This combination of structural features allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c28-22(24-17-21-10-5-15-30-21)18-6-4-7-19(16-18)25-23(29)27-13-11-26(12-14-27)20-8-2-1-3-9-20/h1-10,15-16H,11-14,17H2,(H,24,28)(H,25,29) |
InChI Key |
JBICOJQDYBXQBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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